
Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride is a complex organic compound with the molecular formula C20H24Cl3N3O2S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of a phenothiazine core, which is a tricyclic structure containing sulfur and nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms.
Vorbereitungsmethoden
The synthesis of Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride typically involves multiple steps. One common synthetic route includes the acylation of phenothiazine with acyl chlorides in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often involve the use of solvents like toluene or carbon disulfide (CS2) to facilitate the reaction .
For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The purity of the final product is usually confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .
Analyse Chemischer Reaktionen
Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Wissenschaftliche Forschungsanwendungen
Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride involves its interaction with specific molecular targets. The phenothiazine core is known to interact with dopamine receptors in the brain, which is why derivatives of this compound are studied for their antipsychotic effects. Additionally, the piperazine ring can enhance the compound’s ability to cross the blood-brain barrier, making it more effective in targeting central nervous system disorders.
Vergleich Mit ähnlichen Verbindungen
Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. These compounds share a similar tricyclic structure but differ in their substituents, which can significantly impact their pharmacological properties.
Chlorpromazine: Used as an antipsychotic medication, it has a different substitution pattern on the phenothiazine core, which affects its receptor binding affinity and therapeutic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
29573-90-8 |
|---|---|
Molekularformel |
C20H24Cl3N3O2S |
Molekulargewicht |
476.8 g/mol |
IUPAC-Name |
1-(2-chlorophenothiazin-10-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C20H22ClN3O2S.2ClH/c21-15-5-6-19-17(13-15)24(16-3-1-2-4-18(16)27-19)20(26)14-23-9-7-22(8-10-23)11-12-25;;/h1-6,13,25H,7-12,14H2;2*1H |
InChI-Schlüssel |
OCJVHIVDXBSTON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCO)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |
Verwandte CAS-Nummern |
61524-32-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


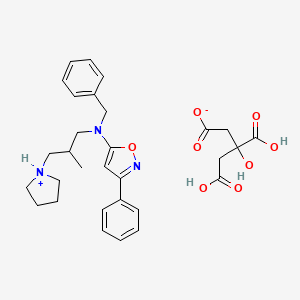


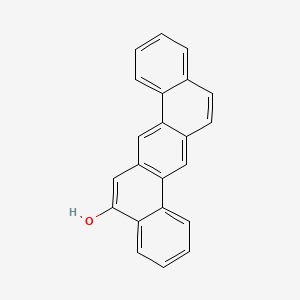
![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)



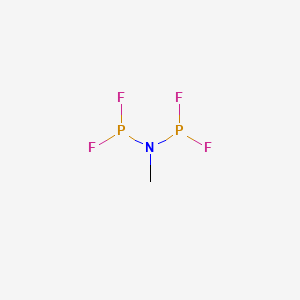
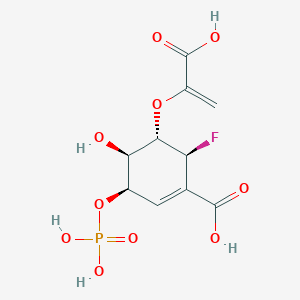
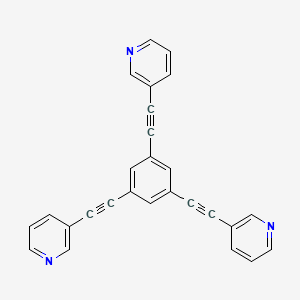
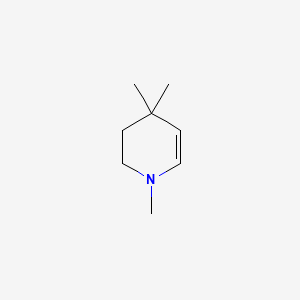
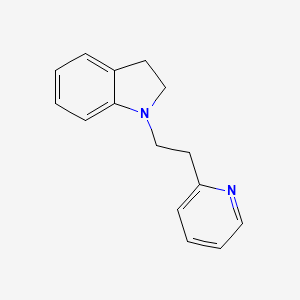
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)
